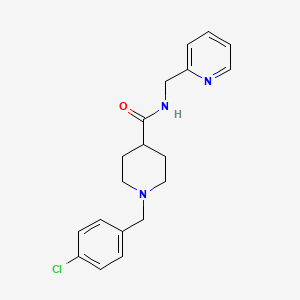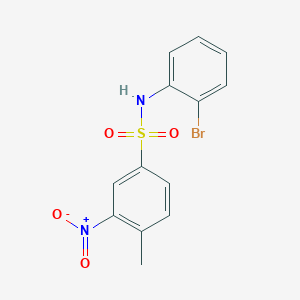amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, commonly known as CFM-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. CFM-2 is a synthetic compound that has been developed as a tool for investigating the role of calcium-activated chloride channels in physiological and pathological processes.
Wirkmechanismus
CFM-2 selectively blocks calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium levels, thus inhibiting chloride ion flux across the cell membrane.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 inhibits chloride ion flux across the cell membrane, leading to depolarization of the membrane potential and inhibition of cell proliferation. In vivo studies have shown that CFM-2 can reduce airway hyperresponsiveness and inflammation in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 is its selectivity for calcium-activated chloride channels, which allows for specific investigation of their role in various processes. However, CFM-2 has limitations in terms of its potency and stability, which can limit its usefulness in certain experiments. Additionally, CFM-2 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One area of interest is the development of more potent and stable analogs of CFM-2 that can be used in a wider range of experiments. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease processes, including cancer, cystic fibrosis, and hypertension. Finally, further research is needed to determine the safety and efficacy of CFM-2 in clinical settings, with the ultimate goal of developing new therapeutics based on its mechanism of action.
Synthesemethoden
CFM-2 is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-(methylamino)benzoic acid, followed by the addition of 2-furylmethylamine. The resulting compound is then purified by column chromatography to obtain pure CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. Calcium-activated chloride channels are involved in a variety of cellular functions, including regulation of membrane potential, cell volume, and ion homeostasis. CFM-2 has been shown to selectively block calcium-activated chloride channels, making it a valuable tool for investigating their role in these processes.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-22(27(24,25)18-10-6-15(20)7-11-18)16-8-4-14(5-9-16)19(23)21-13-17-3-2-12-26-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMUIKOAISWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)
![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)